molecular formula C19H34O3 B15138368 13-HODE methyl ester

13-HODE methyl ester

Cat. No.: B15138368
M. Wt: 310.5 g/mol
InChI Key: ZVMLLPSSQZSZOA-GDVMHIJESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-HODE methyl ester typically involves the esterification of 13-Hydroxy-9Z,11E-octadecadienoic acid. One common method is the reaction of the free acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which offers mild reaction conditions and good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

13-HODE methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroperoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.

    Reduction: The corresponding alcohol, 13-Hydroxy-9Z,11E-octadecadienoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-HODE methyl ester is unique due to its specific interaction with PPARγ and its role in inhibiting tumor cell adhesion. Its methyl ester form enhances its lipophilicity, making it more suitable for certain analytical and research applications .

Properties

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate

InChI

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+

InChI Key

ZVMLLPSSQZSZOA-GDVMHIJESA-N

Isomeric SMILES

CCCCCC(/C=C/C=C\CCCCCCCC(=O)OC)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O

Origin of Product

United States

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